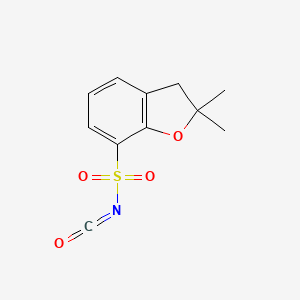
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol This compound is characterized by the presence of a chroman ring system attached to a cyclopropanecarboxylic acid methyl ester group
準備方法
The synthesis of methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate typically involves several steps, including the formation of the chroman ring and the subsequent attachment of the cyclopropanecarboxylic acid methyl ester group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In industrial production, the synthesis of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired product.
化学反応の分析
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides. Common reagents for these reactions include alkoxides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chroman ring system can interact with enzymes and receptors, modulating their activity. The cyclopropanecarboxylic acid methyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
1-Chroman-6-yl-cyclopropanecarboxylic acid: This compound lacks the methyl ester group, which can affect its reactivity and biological activity.
1-Chroman-6-yl-cyclopropanecarboxylic ethyl ester: The ethyl ester group can influence the compound’s solubility and stability compared to the methyl ester.
1-Chroman-6-yl-cyclopropanecarboxylic propyl ester: The longer propyl ester group can further alter the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific combination of the chroman ring system and the cyclopropanecarboxylic acid methyl ester group, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-16-13(15)14(6-7-14)11-4-5-12-10(9-11)3-2-8-17-12/h4-5,9H,2-3,6-8H2,1H3 |
InChIキー |
XWAKOHDDAWTROD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)C2=CC3=C(C=C2)OCCC3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-methylethanamine](/img/structure/B8637152.png)



![3-Bromo-7-methylthieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8637176.png)
![[1-(thiophen-2-yl)cyclobutyl]methanamine](/img/structure/B8637177.png)




![2-Pyridinamine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8637206.png)



